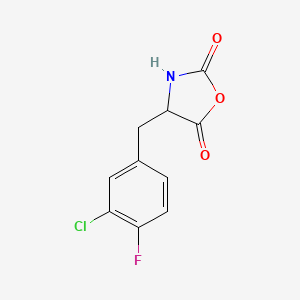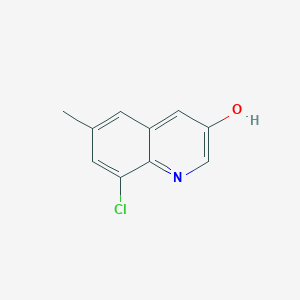
8-Chloro-6-methylquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
8-Chloro-6-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
科学研究应用
8-Chloro-6-methylquinolin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies related to its antimicrobial and antiviral properties.
Medicine: Research has shown potential therapeutic applications, including anticancer and antimalarial activities.
Industry: It is utilized in the production of dyes, catalysts, and materials
作用机制
The mechanism of action of 8-Chloro-6-methylquinolin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death. The compound’s ability to interfere with these enzymes makes it a potent antimicrobial agent .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial agent with structural similarities.
Camptothecin: A quinoline derivative used in cancer treatment
Uniqueness
8-Chloro-6-methylquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
8-chloro-6-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3 |
InChI 键 |
IVEAFDZICXWKIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


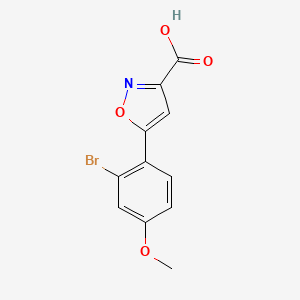
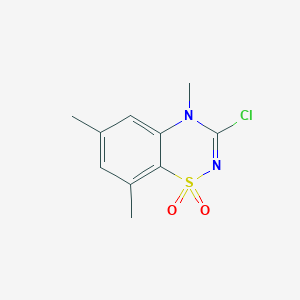
![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)
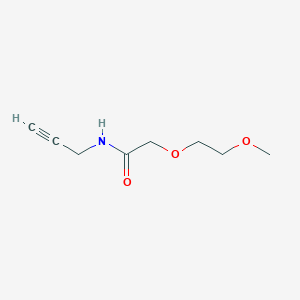
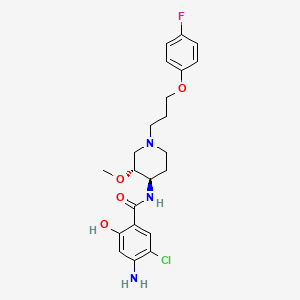
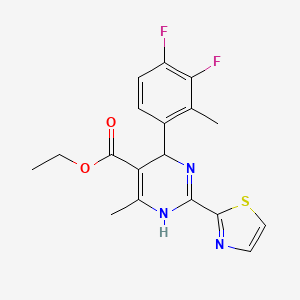

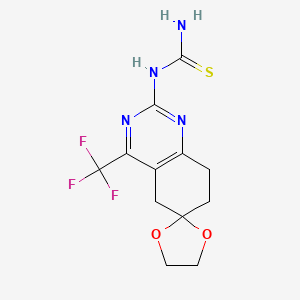
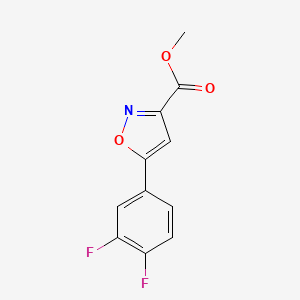
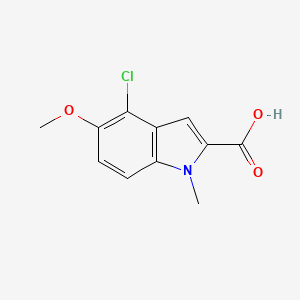
![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

